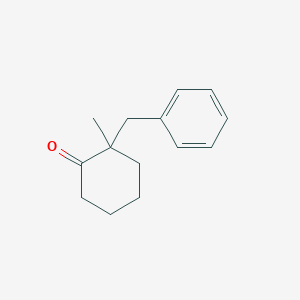

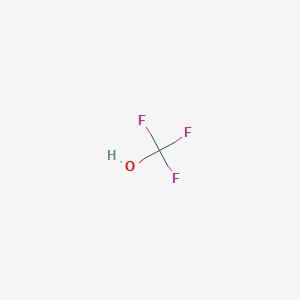

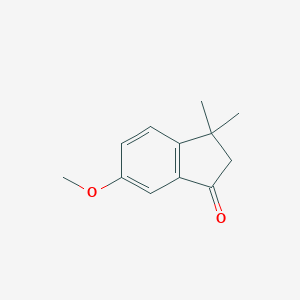

![molecular formula C8H6OS B075792 Benzo[c]thiophène-1(3H)-one CAS No. 1194-57-6](/img/structure/B75792.png)

Benzo[c]thiophène-1(3H)-one

Vue d'ensemble

Description

Benzo[c]thiophen-1(3H)-one is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. Benzo[c]thiophen-1(3H)-one is known for its applications in medicinal chemistry and materials science due to its unique structural properties .

Applications De Recherche Scientifique

Benzo[c]thiophen-1(3H)-one has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.

Medicine: Benzo[c]thiophen-1(3H)-one derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Industry: The compound is utilized in the production of dyes, polymers, and other industrial materials

Mécanisme D'action

Target of Action

Benzo[c]thiophen-1(3H)-one is a benzothiophene derivative, which has been found to have antimicrobial properties . It has been shown to display high antibacterial activity against Staphylococcus aureus . Additionally, it has been suggested that this compound may act as an inhibitor of Serotonin N-acetyltransferase (AANAT), a key enzyme in melatonin biosynthesis .

Mode of Action

It is suggested that it interacts with its targets, such as aanat, leading to changes in the biochemical pathways . In the case of STING (Stimulator of Interferon Genes), an immune-associated protein, it has been suggested that Benzo[c]thiophen-1(3H)-one may act as an agonist, triggering the IRF and NF-κB pathways .

Analyse Biochimique

Biochemical Properties

Benzo[c]thiophen-1(3H)-one has been found to interact with various biomolecules. For instance, it has shown high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox . This suggests that Benzo[c]thiophen-1(3H)-one could interact with enzymes and proteins involved in oxidative stress responses.

Cellular Effects

While specific cellular effects of Benzo[c]thiophen-1(3H)-one are still under investigation, its derivatives have shown promising antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 . This suggests that Benzo[c]thiophen-1(3H)-one could influence cell function by interacting with cellular pathways related to microbial growth and survival.

Molecular Mechanism

Its derivatives have shown to inhibit lipid peroxidation , suggesting that Benzo[c]thiophen-1(3H)-one might exert its effects at the molecular level by interacting with biomolecules involved in lipid metabolism.

Temporal Effects in Laboratory Settings

The stability and long-term effects of Benzo[c]thiophen-1(3H)-one in laboratory settings are yet to be thoroughly investigated. Its derivatives have shown potential as antimicrobial and antioxidant agents , indicating that Benzo[c]thiophen-1(3H)-one could have stable and long-lasting effects on cellular function.

Metabolic Pathways

Given its potential antioxidant properties , it could be involved in pathways related to oxidative stress and lipid metabolism.

Transport and Distribution

The transport and distribution of Benzo[c]thiophen-1(3H)-one within cells and tissues are yet to be studied. Given its potential interactions with various biomolecules , it could be transported and distributed via specific transporters or binding proteins.

Subcellular Localization

Given its potential biochemical properties , it could be localized to specific compartments or organelles involved in oxidative stress responses and lipid metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]thiophen-1(3H)-one can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature with tetraethylammonium hexafluorophosphate as the electrolyte and hexafluoroisopropanol/nitromethane as the co-solvent .

Industrial Production Methods: Industrial production of benzo[c]thiophen-1(3H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, elaborate starting materials, and controlled reaction environments are common in industrial settings to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Benzo[c]thiophen-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Oxidation of benzo[c]thiophen-1(3H)-one can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .

Comparaison Avec Des Composés Similaires

Benzo[b]thiophene: Another isomer of benzothiophene with a different ring fusion pattern.

Thiophene: A simpler heterocyclic compound containing a single thiophene ring.

Benzofuran: A heterocyclic compound with a fused benzene and furan ring.

Uniqueness: Benzo[c]thiophen-1(3H)-one is unique due to its specific ring fusion and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Propriétés

IUPAC Name |

3H-2-benzothiophen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSBUSDEHNCUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355890 | |

| Record name | Benzo[c]thiophen-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-57-6 | |

| Record name | Benzo[c]thiophen-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[c]thiophen-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential medical applications of Benzo[c]thiophen-1(3H)-one derivatives?

A1: Research suggests that 3-alkyl/arylalkyl-substituted Benzo[c]thiophen-1(3H)-ones show promise as potential anti-ischemic stroke agents []. Specifically, compound 5d (3-pentylbenzo[c]thiophen-1(3H)-one) demonstrated significant inhibition of platelet aggregation, a key factor in ischemic stroke. It exhibited superior efficacy compared to aspirin, 3-n-butylphthalide (NBP), and edaravone (Eda) in in vitro studies []. Furthermore, 5d demonstrated notable neuroprotective effects in rat models of ischemia/reperfusion injury, including improved neurobehavioral function, reduced infarct size and brain-water content, and normalized oxidative enzyme levels []. This suggests its potential as a therapeutic agent for stroke.

Q2: How does the structure of Benzo[c]thiophen-1(3H)-one relate to its potential as a material for lithium-ion batteries?

A2: The thionation of Benzo[c]thiophen-1(3H)-one, replacing the oxygen atom with sulfur to form Benzo[c]thiophen-1(3H)-thione (DPTTO), significantly enhances its performance as an organic cathode material for lithium-ion batteries []. DPTTO exhibits improved capacity and cycling stability compared to its oxygen-containing counterpart. This is attributed to the lithiation process occurring between the thiocarbonyl and thiophene sulfide groups in DPTTO, as revealed by in situ Raman, ex situ X-ray photoelectron spectroscopy (XPS), and density functional theory calculations [].

Q3: What synthetic routes are available for producing Benzo[c]thiophen-1(3H)-one derivatives?

A3: Several synthetic approaches have been reported for Benzo[c]thiophen-1(3H)-ones:

- Hydriodic Acid-Mediated Cyclization: 2-(vinyl)thiobenzamide derivatives, synthesized from 2-lithiostyrene derivatives and isothiocyanates, undergo cyclization in the presence of concentrated hydriodic acid to yield 1(3H)-iminobenzo[c]thiophenes, which can be further hydrolyzed to Benzo[c]thiophen-1(3H)-ones [].

- Microwave-Assisted Reaction with Lawesson's Reagent: Reacting 2-alkynylbenzoic acids with Lawesson's reagent under microwave irradiation offers a versatile method. Depending on the stoichiometry and reaction time, it allows for selective synthesis of either Benzo[c]thiophen-1(3H)-thiones or Benzo[c]thiophen-1(3H)-ones [].

Q4: Has Benzo[c]thiophen-1(3H)-one been isolated from natural sources, and what biological activities have been observed?

A4: Yes, asperglaucin A, a unique phthalide-like derivative featuring a Benzo[c]thiophen-1(3H)-one scaffold, has been isolated from the endolichenic fungus Aspergillus chevalieri SQ-8 []. Asperglaucin A, along with its analog asperglaucin B, exhibited potent antibacterial activity against the plant pathogens Pseudomonas syringae pv actinidae (Psa) and Bacillus cereus []. Microscopic analyses suggested that these compounds disrupt the bacterial cell membrane, highlighting their potential as lead compounds for developing new agrochemical bactericides [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

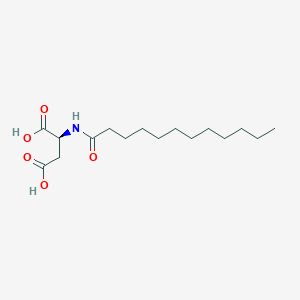

![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)

![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)